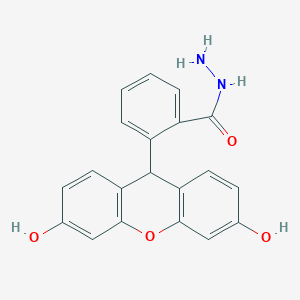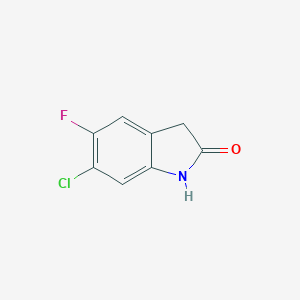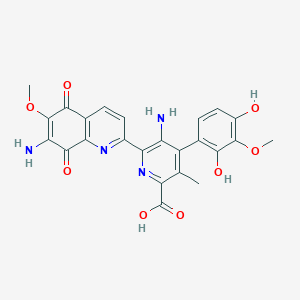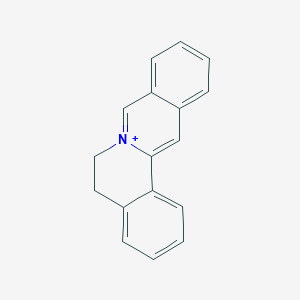
5,6-Dihydrodibenzo(a,g)quinolizinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydrodibenzo(a,g)quinolizinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a heterocyclic aromatic organic compound that has been synthesized using various methods. It has been found to have several biochemical and physiological effects and has been used in various lab experiments.
作用機序
The mechanism of action of 5,6-Dihydrodibenzo(a,g)quinolizinium is not fully understood. However, it has been found to interact with DNA and RNA by intercalation, which is the insertion of the compound between the base pairs of the nucleic acids. This interaction can lead to the inhibition of DNA and RNA synthesis, which is believed to be the mechanism behind the anti-cancer properties of the compound.
生化学的および生理学的効果
5,6-Dihydrodibenzo(a,g)quinolizinium has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells.
実験室実験の利点と制限
The advantages of using 5,6-Dihydrodibenzo(a,g)quinolizinium in lab experiments include its ability to detect nucleic acids and proteins, its potential anti-cancer properties, and its potential applications in photodynamic therapy. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of the results. Additionally, the synthesis of the compound can be challenging and time-consuming, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 5,6-Dihydrodibenzo(a,g)quinolizinium. One direction is to further investigate its potential applications in photodynamic therapy. Another direction is to study its interactions with other biomolecules, such as lipids and carbohydrates. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to increased yields and better purity of the compound. Further research can also lead to a better understanding of the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 5,6-Dihydrodibenzo(a,g)quinolizinium is a heterocyclic aromatic organic compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to have several biochemical and physiological effects. Its potential applications include the detection of nucleic acids and proteins, anti-cancer properties, and potential applications in photodynamic therapy. However, there are also limitations to using this compound in lab experiments, including its toxicity at high concentrations and the challenging synthesis process. Further research can lead to a better understanding of the compound's mechanism of action and its potential applications in the treatment of various diseases.
合成法
The synthesis of 5,6-Dihydrodibenzo(a,g)quinolizinium can be achieved through various methods. One of the most common methods is the condensation reaction between 2-aminobiphenyl and 1,2-dihydrophenanthrene-4,5-dione. Another method involves the reaction of 2-aminobiphenyl with 1,2-dihydrophenanthrene-9,10-dione. The yield of the synthesis reaction can be increased by using a specific catalyst or by optimizing the reaction conditions.
科学的研究の応用
5,6-Dihydrodibenzo(a,g)quinolizinium has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of nucleic acids and proteins. It has also been used as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been studied for its potential applications in the field of photodynamic therapy.
特性
CAS番号 |
19716-69-9 |
|---|---|
製品名 |
5,6-Dihydrodibenzo(a,g)quinolizinium |
分子式 |
C17H14N+ |
分子量 |
232.3 g/mol |
IUPAC名 |
5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C17H14N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,11-12H,9-10H2/q+1 |
InChIキー |
UICBHOXXGLYZJH-UHFFFAOYSA-N |
SMILES |
C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
正規SMILES |
C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
同義語 |
2,3,11-trimethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine protoberberine protoberberine hydroxide protoberberine iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
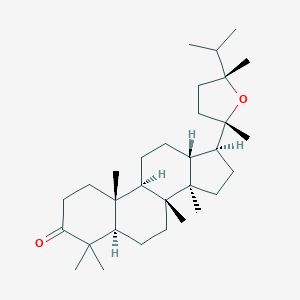
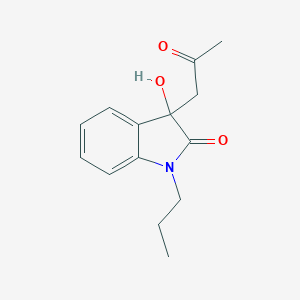
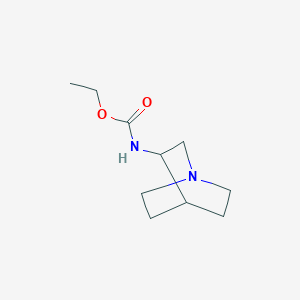
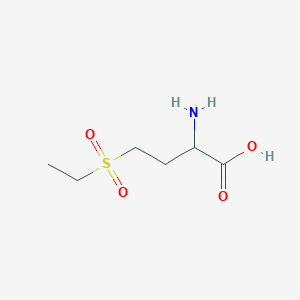
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
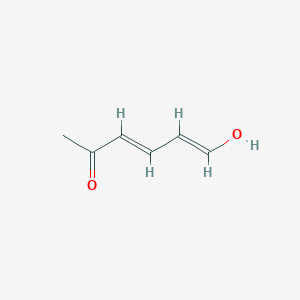

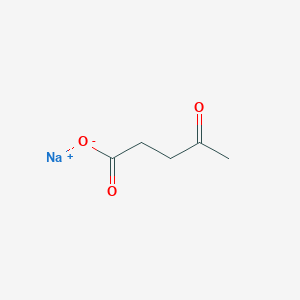
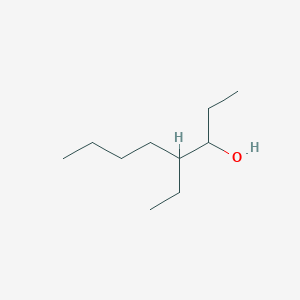
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
